Ioxitalamic acid

Description

Ioxitalamate is an ionic iodinated contrast medium. It is a first-generation contrast media formed by an ionic monomer with a high osmolarity of 1500-1800 mOsm/kg. Ioxitalamic acid in the salt forms of sodium and meglumine was developed by Liebel-Flarshem Canada Inc and approved by Health Canada in 1995. Until the last review in 2015, this drug is still available in the market.

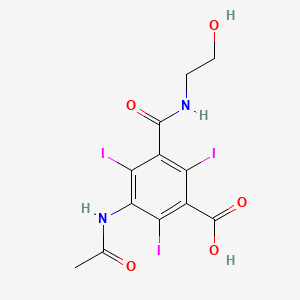

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOYPRJVHUHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182457 | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28179-44-4 | |

| Record name | Ioxitalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxitalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXITALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ioxitalamic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxitalamic acid, a first-generation ionic iodinated contrast medium, has been a subject of interest in medical imaging for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its synthesis are presented, and quantitative data are summarized for easy reference. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Chemical Structure and Identification

This compound, chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is an organoiodine compound.[1][2] Its structure is based on a 2,4,6-triiodobenzoic acid core, substituted with an acetylamino group at the third position and a (2-hydroxyethyl)carbamoyl group at the fifth position.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[1][3] |

| CAS Number | 28179-44-4[1][3] |

| Molecular Formula | C₁₂H₁₁I₃N₂O₅[1][3] |

| InChI Key | OLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[4] |

| Synonyms | Acide ioxitalamique, Acido ioxitalamico, Ioxithalamic acid, Telebrix, Vasobrix[3][4] |

Physicochemical Properties

This compound's utility as a contrast agent is directly related to its physicochemical properties, particularly its high iodine content and water solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 643.94 g/mol [1][3] |

| Melting Point | 349 °C[1] |

| Solubility | Soluble in water[1][3] |

| Osmolarity | High (1500-1800 mOsm/kg)[1][2] |

Mechanism of Action

This compound functions as a radiopaque contrast medium. Its mechanism of action is based on the high atomic number of the iodine atoms within its structure. These iodine atoms absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body. This differential absorption enhances the contrast of tissues and fluids, allowing for better visualization of anatomical structures during diagnostic imaging procedures.[3] It is considered pharmacologically inert, with its effect being purely physical.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method starts from 5-nitroisophthalic acid, involving a series of chemical transformations.[3] Another documented method utilizes methyl 5-nitroisophthalate as the starting material.[1]

Experimental Protocol: Synthesis from 5-Nitroisophthalic Acid

A typical synthesis pathway from 5-nitroisophthalic acid involves the following key steps: esterification, amidation, reduction, iodination, and acetylation.[3]

Step 1: Esterification of 5-Nitroisophthalic Acid

-

Objective: To produce 5-nitroisophthalic acid monoethyl ester.

-

Procedure: 5-nitroisophthalic acid is reacted with ethanol in the presence of a strong acid catalyst. The reaction is followed by a controlled hydrolysis to yield the monoethyl ester.

Step 2: Amidation

-

Objective: To introduce the (2-hydroxyethyl)carbamoyl group.

-

Procedure: The monoethyl ester of 5-nitroisophthalic acid is reacted with 2-aminoethanol (ethanolamine) to form the corresponding amide.

Step 3: Reduction of the Nitro Group

-

Objective: To convert the nitro group to an amino group.

-

Procedure: The nitro-substituted intermediate is reduced to 5-amino-N-(2-hydroxyethyl)-isophthalamic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Step 4: Iodination

-

Objective: To introduce three iodine atoms onto the benzene ring.

-

Procedure: The amino-substituted intermediate is treated with an iodinating agent, such as iodine monochloride (ICl), in an aqueous solution to yield 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid.[1]

Step 5: Acetylation

-

Objective: To introduce the acetylamino group.

-

Procedure: The amino group of the triiodinated intermediate is acetylated using acetic anhydride to produce the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound starting from 5-nitroisophthalic acid.

Caption: Synthesis workflow of this compound.

Analytical Methods

The determination of this compound in various matrices, such as environmental water samples, is often performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of iodinated contrast media. A direct-injection LC-MS/MS method allows for the analysis of aqueous samples with minimal sample preparation, typically only requiring filtration.

Pharmacokinetics and Metabolism

This compound is characterized by its rapid renal excretion.[3] It has a biological half-life of approximately 1.1 hours.[1] The compound is largely unmetabolized in the body and is eliminated unchanged.[1] Protein binding of this compound in plasma is minimal.[3]

Conclusion

This compound remains a significant compound in the field of medical diagnostics. Its well-characterized chemical structure and physicochemical properties are fundamental to its function as a contrast agent. The synthetic pathways, while established, offer opportunities for process optimization. This guide provides a foundational understanding for professionals engaged in the research and development of contrast media and related pharmaceutical compounds.

References

Synthesis of Ioxitalamic Acid: An In-depth Technical Guide for Research Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ioxitalamic acid, a widely used iodinated contrast agent. The following sections detail the chemical pathway, experimental protocols, and analytical characterization for the laboratory-scale synthesis of this compound for research purposes.

Overview of the Synthetic Pathway

This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[1] Its synthesis is a multi-step process commencing from 5-nitroisophthalic acid. The overall synthetic route involves four key transformations:

-

Amidation: Selective amidation of one of the carboxylic acid groups of 5-nitroisophthalic acid with ethanolamine.

-

Reduction: Reduction of the nitro group to an amine.

-

Iodination: Introduction of three iodine atoms onto the benzene ring.

-

Acetylation: Acetylation of the newly formed amino group.

This pathway is an established method for producing this compound and related iodinated contrast agents.

Experimental Protocols

The following protocols are derived from established synthetic methods and provide a detailed procedure for each step in the synthesis of this compound.

Step 1: Synthesis of 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II)

This initial step involves the selective amidation of 5-nitroisophthalic acid (Compound I) with ethanolamine.

Reaction Scheme:

Figure 1: Amidation of 5-nitroisophthalic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitroisophthalic acid | 211.13 | 42.2 g | 0.2 |

| Ethanolamine | 61.08 | 30.5 g | 0.5 |

| Methanol | - | 250 mL | - |

| Hydrochloric acid (conc.) | - | As needed | - |

| Distilled water | - | As needed | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-nitroisophthalic acid (42.2 g, 0.2 mol) and methanol (250 mL).

-

Stir the suspension and add ethanolamine (30.5 g, 0.5 mol).

-

Heat the reaction mixture to 50°C and maintain stirring for 48 hours.

-

After the reaction is complete, distill off a portion of the methanol under reduced pressure.

-

To the remaining residue, add 200 mL of distilled water and stir.

-

Acidify the mixture to a pH of 1 with concentrated hydrochloric acid. This will cause a solid to precipitate.

-

Allow the suspension to stand, then collect the solid product by filtration.

-

Wash the filter cake with distilled water and dry to obtain 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II).

Step 2: Synthesis of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III)

The nitro group of Compound II is reduced to an amino group via catalytic hydrogenation.

Reaction Scheme:

Figure 2: Reduction of the nitro group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (II) | 254.20 | 50.8 g | 0.2 |

| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |

| 5% Palladium on carbon (Pd/C) | - | 4.0 g | - |

| Hydrogen gas | - | As needed | - |

| Hydrochloric acid (conc.) | - | As needed | - |

| Distilled water | - | 200 mL | - |

Procedure:

-

In a suitable hydrogenation reactor, dissolve 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (50.8 g, 0.2 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of distilled water.

-

Add 4.0 g of 5% Pd/C catalyst to the solution.

-

Pressurize the reactor with hydrogen gas and heat to 75°C.

-

Maintain the reaction under normal pressure with continuous stirring for 10 hours.

-

After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.

-

Wash the catalyst with distilled water and combine the filtrates.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. The product, 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III), will precipitate and can be used in the next step without further purification.

Step 3: Synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV)

The aromatic ring of Compound III is tri-iodinated using iodine monochloride.

Reaction Scheme:

Figure 3: Iodination of the aromatic ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-amino-N-(2-hydroxyethyl)isophthalamic acid (III) | (from previous step) | ~0.2 | - |

| Iodine monochloride (ICl) | 162.36 | 99.0 g | 0.61 |

| Sodium chloride | 58.44 | 35.1 g | 0.6 |

| Distilled water | - | 300 mL | - |

Procedure:

-

Prepare an iodine monochloride solution by dissolving iodine monochloride (99.0 g, 0.61 mol) in 300 mL of a 2M aqueous sodium chloride solution.

-

Take the aqueous solution of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III) from the previous step and heat it to 60°C.

-

While stirring, add the iodine monochloride solution.

-

Increase the temperature to 80°C and continue stirring for 2 hours to complete the reaction.

-

Cool the reaction mixture to 15°C. The product will precipitate.

-

Collect the solid by filtration, wash with distilled water, and dry to obtain 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV).

Step 4: Synthesis of this compound (Compound V)

The final step is the acetylation of the amino group of Compound IV.

Reaction Scheme:

Figure 4: Acetylation to form this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (IV) | 601.89 | 120.4 g | 0.2 |

| Acetic anhydride | 102.09 | 400 mL | - |

| Sulfuric acid (conc.) | - | 2 mL | - |

| Methanol | - | 400 mL | - |

| Sodium hydroxide (5M aq.) | - | 90 mL | - |

| Distilled water | - | 300 mL | - |

Procedure:

-

In a reaction flask, suspend 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (120.4 g, 0.2 mol) in acetic anhydride (400 mL).

-

With stirring, carefully add concentrated sulfuric acid (2 mL).

-

Heat the mixture to 80°C and maintain for 4 hours.

-

After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.

-

Dissolve the residue in methanol (400 mL) and then add distilled water (300 mL).

-

While stirring, add 5M aqueous sodium hydroxide solution (90 mL).

-

The final product, this compound, can be isolated by appropriate workup and purification, such as recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used to assess the purity of the final product.

Analytical Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a phosphoric acid buffer |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

This method is suitable for separating this compound from potential impurities and starting materials. For Mass-Spec (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts will be characteristic of the substituted tri-iodinated benzene ring and the attached side chains.

Mass Spectrometry (MS)

The molecular weight of this compound can be confirmed by mass spectrometry. The exact mass is 643.7802 g/mol .[3]

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of well-defined chemical reactions. The overall workflow can be visualized as a linear sequence of synthesis and purification steps.

Figure 5: Overall workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound for research applications. Researchers should always adhere to standard laboratory safety practices when handling the chemicals involved in this synthesis.

References

Ioxitalamic Acid: A Technical Deep Dive into its Mechanism of Action as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated, ionic, monomeric, first-generation radiographic contrast agent. It is a water-soluble derivative of benzoic acid, utilized in various diagnostic imaging procedures such as angiography, urography, and computed tomography (CT) to enhance the visualization of vascular structures and organs. This in-depth technical guide elucidates the core mechanism of action of this compound, its physicochemical and pharmacokinetic properties, and the molecular pathways associated with its primary adverse effect, contrast-induced nephropathy (CIN).

Core Mechanism of Action: X-Ray Attenuation

The fundamental principle behind the efficacy of this compound as a contrast agent lies in its ability to attenuate X-rays. The high atomic number of the three iodine atoms covalently bound to the benzene ring core results in a significantly greater absorption of X-ray photons compared to the surrounding soft tissues. This differential absorption enhances the contrast of the structures in which the agent is distributed, primarily the vascular system and the urinary tract, allowing for their clear delineation during radiographic examinations.

The process of X-ray attenuation by this compound is a direct physical interaction and does not involve any pharmacological receptor-mediated effects. The degree of contrast enhancement is directly proportional to the concentration of iodine in the tissue of interest.

Physicochemical and Pharmacokinetic Properties

The clinical utility and safety profile of this compound are dictated by its physicochemical and pharmacokinetic characteristics. As a high-osmolarity contrast medium, its properties influence its distribution, tolerability, and excretion.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

| Property | Value | Source |

| Classification | Ionic, Monomeric, High-Osmolarity Contrast Medium | [1] |

| Molecular Formula | C12H11I3N2O5 | [2] |

| Molecular Weight | 643.94 g/mol | [1] |

| Formulation (Telebrix 30 Meglumine) | 300 mg Iodine/mL | |

| Osmolality (Telebrix 30 Meglumine) | 1710 mOsm/kg | |

| Viscosity (Telebrix 30 Meglumine) at 20°C | 10.2 mPa.s | |

| Viscosity (Telebrix 30 Meglumine) at 37°C | 5.3 mPa.s | |

| Plasma Protein Binding | < 5% | [3] |

| Volume of Distribution (Human) | 194 mL/kg | |

| Elimination Half-life (Human) | 1.1 hours | |

| Total Clearance (Human) | 120 mL/min | |

| Route of Elimination | Primarily renal (glomerular filtration) |

Experimental Protocols

Determination of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

While a specific detailed protocol for this compound was not available in the searched literature, a representative HPLC method for the quantification of a similar iodinated contrast agent, iodixanol, in human plasma is described below. This method can be adapted for this compound with appropriate validation.[4]

1. Sample Preparation:

-

To 300 µL of human plasma, add 20 µL of an internal standard solution (e.g., iohexol, 1 mg/mL).

-

Add 30 µL of 20% (v/v) perchloric acid to precipitate plasma proteins.

-

Vortex mix the sample and then neutralize with 10 µL of 5M potassium carbonate.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 EPS analytical column (3 µm particle size, 150 mm x 4.6 mm).

-

Mobile Phase: A gradient of 0.1% (w/v) sodium formate buffer and acetonitrile.

-

Flow Rate: As optimized for appropriate separation.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength optimized for this compound (e.g., 254 nm for iodixanol).

3. Quantification:

-

Construct a calibration curve using known concentrations of this compound in plasma.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

The following is a general protocol for determining the plasma protein binding of a drug, which is applicable to this compound. This method utilizes a rapid equilibrium dialysis (RED) device.[5][6]

1. Materials:

-

Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane.

-

Human plasma.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound solution of known concentration.

-

Internal standard solution.

-

Acetonitrile for protein precipitation.

-

LC-MS/MS system for analysis.

2. Procedure:

-

Place the human plasma containing the test concentration of this compound into one chamber of the RED device.

-

Add PBS to the other chamber.

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).

-

After incubation, take aliquots from both the plasma and buffer chambers.

-

Add an equal volume of the corresponding matrix (buffer to the plasma aliquot and plasma to the buffer aliquot) to nullify any matrix effects during analysis.

-

Precipitate the proteins by adding acetonitrile containing an internal standard.

-

Centrifuge the samples and analyze the supernatant by LC-MS/MS.

3. Calculation of Unbound Fraction (fu):

-

The fraction of unbound drug is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualizations

Mechanism of X-Ray Attenuation

Caption: X-Ray attenuation by this compound leading to enhanced image contrast.

Pharmacokinetic Workflow of this compound

Caption: Pharmacokinetic pathway of intravenously administered this compound.

Signaling Pathways in Contrast-Induced Nephropathy (CIN)

The primary dose-limiting toxicity of this compound is contrast-induced nephropathy (CIN), an acute kidney injury following the administration of contrast media. The pathophysiology is multifactorial, involving direct tubular toxicity, renal vasoconstriction, and oxidative stress.

Oxidative Stress and Apoptosis in CIN

Caption: Key signaling pathways involved in this compound-induced nephrotoxicity.

Conclusion

This compound serves as an effective radiographic contrast agent due to the high X-ray attenuating properties of its constituent iodine atoms. Its clinical performance is characterized by its high osmolarity, rapid distribution in the extracellular fluid, and efficient renal excretion. The primary safety concern is the potential for contrast-induced nephropathy, which is mechanistically linked to oxidative stress and direct cellular toxicity in the renal tubules. A thorough understanding of these mechanisms is crucial for the development of safer contrast agents and for the implementation of effective preventative strategies in clinical practice.

References

The In Vivo Journey of Ioxitalamic Acid: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ioxitalamic acid, a widely used iodinated contrast medium. By synthesizing available data, this document aims to be a valuable resource for researchers and professionals involved in drug development and diagnostic imaging.

This compound, a tri-iodinated benzoic acid derivative, is essential for enhancing the visualization of internal structures in X-ray-based imaging. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its safe and effective clinical use.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are characterized by its rapid distribution and elimination, primarily in an unchanged form. The following tables summarize the key quantitative parameters gathered from various in-vivo studies.

Table 1: Key Pharmacokinetic Parameters of this compound in Various Species

| Parameter | Human | Rabbit | Rat | Mouse | Source |

| Elimination Half-Life (t½) | 1.1 hours | ~45 minutes | < 2 hours | - | [1][2][3] |

| Volume of Distribution (Vd) | 194 ml/kg | 20-26% of body weight | - | - | [1][2] |

| Total Clearance | 120 ml/min | - | - | - | [1] |

| Oral Absorption Rate | 0.4% | - | - | - | [4] |

| Urinary Excretion (24h) | >80% (intravascular) | - | - | - | [3] |

| Protein Binding | <5% | - | - | - | [3] |

Table 2: Toxicological Data for this compound

| Parameter | Species | Value | Route of Administration | Source |

| LD50 | Mouse | >5 g/kg | Oral | [3] |

| In vitro IC50 (Cytotoxicity) | Human Kidney 2 (HK-2) cells | ~30 mg/ml | - | [3] |

In-Depth Look at ADME

Absorption

When administered intravascularly, this compound is immediately and completely bioavailable.[1] In contrast, its enteral absorption is minimal.[1] A study in human volunteers demonstrated that after a large oral dose, only about 0.4% is absorbed, with the vast majority passing through the gastrointestinal tract unabsorbed.[4] However, in cases of intestinal perforation, complete absorption can occur.[1]

Distribution

Following intravascular injection, this compound rapidly distributes into the intravascular and interstitial spaces.[1] The volume of distribution has been reported to be 194 ml/kg in humans and between 20% and 26% of body weight in rabbits.[1][2] Studies in rabbits have shown that renal cortical concentrations are significantly higher than in the medulla or papilla, and this accumulation persists longer than plasma concentrations.[2]

Metabolism

Excretion

The primary route of elimination for intravascularly administered this compound is through renal excretion via glomerular filtration, without tubular reabsorption or secretion.[1] Over 80% of the administered dose is excreted in the urine within 24 hours.[3] In individuals with normal renal function, the elimination half-life is approximately 1.1 hours.[1] In cases of renal impairment, alternative elimination pathways, including biliary, salivary, sudoral (sweat), and colic (colon) routes, become more prominent.[1] When administered orally without gastrointestinal perforation, elimination is almost entirely through the feces.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from key in vivo studies on this compound.

Comparative Pharmacokinetic Study in Rabbits

-

Objective: To compare the pharmacokinetics and renal accumulation of this compound, ioxaglic acid, and iohexol.

-

Animal Model: Male and female New Zealand rabbits.

-

Dosing:

-

Bolus Injection: A single intravenous bolus injection of 5 ml/kg.

-

Continuous Infusion: A continuous intravenous infusion at a rate of 2.5 ml/kg/hour for four hours.

-

-

Sample Collection:

-

Animals receiving the bolus injection were euthanized at 2, 8, and 24 hours post-injection.

-

Animals receiving the continuous infusion were euthanized 30 minutes after the end of the infusion.

-

Plasma and tissue samples were collected for analysis.

-

-

Analytical Method: Plasma and tissue concentrations of the contrast agents were determined using High-Performance Liquid Chromatography (HPLC).[2]

Enteral Absorption Study in Humans

-

Objective: To determine the rate of enteral absorption of ioxitalamate.

-

Study Population: 10 healthy human volunteers.

-

Dosing: A single oral dose of 100 ml of meglumine ioxitalamate solution, which is equivalent to 30 g of iodine.

-

Sample Collection: Urine was collected over a 24-hour period.

-

Analytical Method: The total amount of iodine excreted in the urine was measured to calculate the absorption rate.[4]

Preclinical Evaluation in Rodents

-

Objective: To assess the basic pharmacokinetic and toxicological profile of this compound.

-

Animal Models: Rats and mice.

-

Pharmacokinetics (Rats): The plasma half-life was determined following administration.

-

Toxicology (Mice): The median lethal dose (LD50) was determined following oral administration.[3]

-

In vivo Toxicity (Rats): A study in rats demonstrated that the administration of this compound led to a significant increase in serum urea and creatinine levels, indicating potential nephrotoxicity at certain doses.[3]

Visualizing the In Vivo Fate of this compound

The following diagrams, generated using the DOT language, illustrate the key processes involved in the pharmacokinetics of this compound.

Caption: ADME pathway of this compound.

References

- 1. Biotransformation of ioglycamic acid, iodoxamic acid and iotroxic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Ioxitalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely utilized as a contrast medium in diagnostic imaging, particularly for X-ray and computed tomography (CT) scans.[1][2] Its primary function is to enhance the visibility of internal bodily structures by opacifying them to X-rays. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, presenting quantitative data, and outlining its mechanism of action.

Chemical Identity

This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[2][3][4] It is an organoiodine compound and a member of the acetamides and benzoic acids.[3][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[2][3][4] |

| CAS Number | 28179-44-4[2] |

| Molecular Formula | C₁₂H₁₁I₃N₂O₅[3][4][5] |

| Molecular Weight | 643.94 g/mol [3][4][5] |

| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[3][4] |

| InChI Key | OLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The efficacy and safety of this compound as a contrast agent are directly related to its physicochemical properties. These properties influence its solubility in physiological fluids, its distribution in the body, and its subsequent elimination.

Table 2: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 349 °C | PubChem (citing DrugBank 'MSDS')[3] |

| Solubility | ||

| Water | Water-soluble | MedChemExpress, InvivoChem[6][7] |

| DMSO | 50 mg/mL | MedChemExpress[8] |

| Mixed Solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL | MedChemExpress[6] |

| Pharmacokinetic Properties | ||

| Protein Binding | Weak | PubChem[3] |

| Metabolism | Not metabolized in the body | PubChem[3][5] |

| Biological Half-Life | 1.1 hours | PubChem[3][5] |

| Elimination | Primarily via renal excretion | PubChem[5] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

A general protocol for determining the solubility of this compound in a given solvent, such as DMSO, would involve:

-

Adding a known excess amount of this compound to a specific volume of the solvent at a constant temperature.

-

Agitating the mixture for a sufficient period to ensure equilibrium is reached.

-

Centrifuging or filtering the suspension to separate the undissolved solid.

-

Quantifying the concentration of this compound in the saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A protocol for preparing a solution for in vivo use has been described, which involves creating a stock solution in DMSO and then further diluting it in a vehicle containing PEG300, Tween-80, and saline.[6]

Mechanism of Action: X-ray Contrast Enhancement

This compound is a pharmacologically inert substance; its diagnostic utility is based on its physical property of X-ray attenuation.[9] The high atomic number of the three iodine atoms in its structure allows it to absorb X-rays more effectively than the surrounding soft tissues. When administered, it travels through the circulatory system and is excreted by the kidneys, temporarily increasing the X-ray attenuation of these structures and any fluid-filled spaces it occupies. This differential absorption of X-rays creates a contrast in the resulting image, allowing for the visualization of anatomical details that would otherwise be indistinct.

Caption: Workflow of this compound as an X-ray Contrast Agent.

Stability and Storage

This compound is a stable compound under normal conditions. For long-term storage, it is recommended to keep the solid powder at -20°C, protected from light.[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[6]

Conclusion

This compound possesses well-defined physical and chemical properties that make it a suitable and effective X-ray contrast agent. Its high molecular weight, attributable to the three iodine atoms, is central to its function. Its water-solubility and pharmacokinetic profile, characterized by minimal protein binding, lack of metabolism, and rapid renal excretion, contribute to its safety and efficacy in clinical use. This technical guide provides essential data for researchers and professionals in drug development, offering a foundational understanding of this important diagnostic compound.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

Ioxitalamic Acid: A Technical Guide to its Discovery and Historical Use in Diagnostic Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxitalamic acid, a first-generation ionic, high-osmolarity iodinated contrast agent, has been a significant tool in diagnostic imaging for over five decades. This technical guide provides an in-depth exploration of its discovery, the evolution of its chemical synthesis, and its history of use in various radiological procedures. The document details its physicochemical properties, pharmacokinetic profile, and mechanism of action. Furthermore, it includes comprehensive experimental protocols for key in vitro and in vivo studies that have been instrumental in characterizing its efficacy and safety profile. Particular attention is given to the cellular mechanisms underlying its cytotoxicity, with a focus on the roles of apoptosis and autophagy. All quantitative data are presented in structured tables for ease of comparison, and logical relationships and experimental workflows are visualized through diagrams.

Discovery and History of Use

This compound, commercially known as Telebrix®, was first introduced to the market in 1970 by the French pharmaceutical company Guerbet. Its development was a crucial step in the evolution of water-soluble, tri-iodinated benzoic acid derivatives, which became the cornerstone of intravascular contrast media in the mid-20th century. The pioneering work on this compound is detailed in the British patent GB1146133, filed by Guerbet.

As a first-generation ionic contrast medium, this compound is characterized by its high osmolality, which is a measure of the solute concentration in the solution. This property, while providing excellent radiographic contrast, was later associated with a higher incidence of adverse effects compared to the subsequently developed low-osmolarity and non-ionic contrast agents.

This compound has been widely used in a variety of X-ray imaging procedures, including:

-

Urography: For visualization of the renal parenchyma, calyces, pelves, ureters, and urinary bladder.

-

Angiography: To visualize blood vessels, including arteries and veins, in various parts of the body.

-

Computed Tomography (CT): To enhance the contrast of internal organs, blood vessels, and other tissues.

While newer, lower-osmolarity agents are now more commonly used in many clinical settings, this compound remains a relevant compound for specific applications and serves as a key reference in the historical development of radiological contrast media.

Physicochemical and Pharmacokinetic Properties

This compound's efficacy as a contrast agent is rooted in its chemical structure and in vivo behavior. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | [1] |

| Molar Mass | 643.94 g/mol | [1] |

| Osmolality | 1500-1800 mOsm/kg | [2] |

| Iodine Content | ~46% by weight | - |

| Water Solubility | High | [3] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Plasma Half-life | Rabbit | ~45 minutes | [4] |

| Rat | < 2 hours | [3] | |

| Human | 1.1 hours | [2] | |

| Volume of Distribution | Rabbit | 20-26% of body weight | [4] |

| Protein Binding | < 5% | [3] | |

| Excretion | > 80% via urine within 24h | [3] |

Mechanism of Action

The primary mechanism of action of this compound is physical rather than pharmacological. Its diagnostic efficacy is derived from the high atomic number of the three iodine atoms covalently bound to the benzene ring core of the molecule. These iodine atoms are electron-dense and effectively absorb X-rays.

When administered intravenously, this compound is distributed throughout the vascular system and extracellular fluid. As X-rays pass through the body, they are attenuated to a greater extent by the iodine-containing this compound than by the surrounding soft tissues. This differential absorption creates a high-contrast image, allowing for clear visualization of the structures in which the contrast agent is present. This compound is considered pharmacologically inert, with negligible binding to receptors or metabolic activity.[3]

Chemical Synthesis

The foundational synthesis of this compound was described in Guerbet's patent GB1146133.[5] The process begins with 5-nitroisophthalic acid and proceeds through a series of chemical transformations.

Caption: Synthesis workflow for this compound starting from 5-nitroisophthalic acid.

Subsequent modifications to this synthesis have been proposed to improve yield and utilize milder reaction conditions, such as starting with methyl 5-nitroisophthalate.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment in Human Renal Proximal Tubule Epithelial Cells (HK-2)

This protocol is based on the methodology described by Huang et al. (2016) to investigate the cellular mechanisms of ioxitalamate-induced cytotoxicity.[6]

Objective: To determine the cytotoxic effects of this compound on HK-2 cells and to elucidate the roles of apoptosis and autophagy in this process.

Materials:

-

HK-2 human renal proximal tubule epithelial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (sterile solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Antibodies: anti-caspase-3, anti-LC3B-II, anti-Bcl-2, anti-survivin

-

Cyto-ID® Autophagy Detection Kit

Procedure:

-

Cell Culture: HK-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cytotoxicity Assay (MTT):

-

Seed HK-2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., up to 30 mg/ml) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.[6]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Treat HK-2 cells with this compound (e.g., 30 mg/ml) for 48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Western Blot Analysis:

-

Treat cells as described above for 24 and 48 hours.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against caspase-3, LC3B-II, Bcl-2, and survivin.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence system.

-

-

Autophagy Analysis (Flow Cytometry):

-

Treat cells with this compound for 48 hours.

-

Stain the cells with Cyto-ID® Autophagy Detection dye.

-

Analyze the cells by flow cytometry to measure the autophagic flux.

-

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol is based on the methodology described by El-Garawani et al. (2021) to evaluate the nephrotoxic effects of ioxitalamate in albino rats.[7]

Objective: To assess the in vivo nephrotoxicity of this compound by measuring markers of kidney function and oxidative stress.

Materials:

-

Male albino rats

-

This compound (Telebrix-35®, 1600 mg I/kg body weight)

-

Anesthetic agent

-

Blood collection tubes

-

Kits for measuring serum urea and creatinine

-

Kits for measuring malondialdehyde (MDA), nitric oxide (NO), catalase (CAT), and glutathione (GSH)

Procedure:

-

Animal Acclimatization: Acclimate male albino rats to laboratory conditions for at least one week.

-

Experimental Groups: Divide the rats into a control group and a treatment group.

-

Administration of this compound: Administer a single intravenous dose of this compound (1600 mg I/kg body weight) to the treatment group. The control group receives a corresponding volume of saline.

-

Blood and Tissue Collection: At specified time points (e.g., 24 hours and 14 days post-injection), anesthetize the animals and collect blood samples via cardiac puncture. Perfuse the kidneys with cold saline and harvest them.

-

Biochemical Analysis of Serum:

-

Separate the serum from the blood samples by centrifugation.

-

Measure the levels of urea and creatinine using commercially available kits.

-

-

Analysis of Oxidative Stress Markers in Kidney Tissue:

-

Homogenize a portion of the kidney tissue.

-

Measure the levels of MDA and NO as markers of lipid peroxidation and nitrosative stress.

-

Measure the activity of the antioxidant enzymes CAT and the levels of the antioxidant GSH.

-

-

Histopathological Analysis:

-

Fix the remaining kidney tissue in 10% neutral buffered formalin.

-

Process the tissue, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E) and examine under a microscope for any pathological changes.

-

Cellular Effects and Signaling Pathways

Studies on the cellular effects of this compound, particularly at high concentrations, have revealed that it can induce cell death in renal tubular cells. The primary mechanisms identified are apoptosis and autophagy.[8]

Caption: Ioxitalamate-induced cytotoxicity in HK-2 cells, mediated by ROS, apoptosis, and autophagy.

Research has shown that ioxitalamate treatment leads to an increase in reactive oxygen species (ROS) production.[6] This oxidative stress is a likely trigger for both the apoptotic and autophagic pathways. The apoptotic pathway is evidenced by the activation of caspase-3, a key executioner caspase.[8] Concurrently, an increase in the conversion of LC3B-I to LC3B-II indicates the induction of autophagy, which in this context, contributes to cell death.[8]

Toxicological Profile

The primary toxicological concern with this compound is contrast-induced nephropathy (CIN), a form of acute kidney injury that can occur after the administration of iodinated contrast media. The high osmolality of this compound is a significant contributing factor to its nephrotoxic potential.

Table 3: Toxicological Data for this compound

| Parameter | Species | Value | Route of Administration | Reference |

| LD₅₀ | Mouse | > 5 g/kg | Oral | [3] |

| IC₅₀ | HK-2 cells | ~30 mg/ml | In vitro | [3][6] |

Conclusion

This compound holds a significant place in the history of medical imaging as one of the early, widely used water-soluble contrast agents. Its discovery and development paved the way for modern contrast-enhanced radiology. While its high osmolality has led to its partial replacement by newer agents with improved safety profiles, a thorough understanding of its properties, synthesis, and biological effects remains crucial for researchers in the field of diagnostic imaging and drug development. The detailed protocols and data presented in this guide offer a comprehensive resource for further investigation and for appreciating the scientific journey of iodinated contrast media.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. The Ameliorative Role of Acacia senegal Gum against the Oxidative Stress and Genotoxicity Induced by the Radiographic Contrast Medium (Ioxitalamate) in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ioxitalamic Acid: A Technical Overview for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Ioxitalamic acid is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolarity X-ray contrast medium.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, with the chemical formula C12H11I3N2O5, possesses a molecular weight of 643.94 g/mol .[1][2][3][4] A detailed summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C12H11I3N2O5 | [1][2][3][4] |

| Molecular Weight | 643.94 g/mol | [1][2][3][4] |

| Exact Mass | 643.7802 g/mol | [3] |

| Melting Point | 349 °C | [1] |

| Solubility | Soluble in water | [1][3] |

| Biological Half-Life | 1.1 hours | [1][5] |

| Protein Binding | Minimal (<5%) | [3] |

| Osmolality | 1500-1800 mOsm/kg | [1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 5-nitroisophthalic acid. The general synthetic pathway involves esterification, amidation, reduction of the nitro group, iodination, and finally, acetylation.[6][7] A streamlined and industrially applicable method utilizes methyl 5-nitroisophthalate as the starting material.[7] This approach involves a sequence of amidation, catalytic reduction, iodination, and acetylation reactions.[7]

The following diagram illustrates a common synthetic workflow for producing this compound.

Caption: A flowchart of the key reaction steps in the synthesis of this compound.

Mechanism of Action and Pharmacokinetics

This compound functions as a radiopaque contrast agent due to the high atomic number of the three iodine atoms in its structure. These iodine atoms absorb X-rays, thereby increasing the contrast of blood vessels and tissues in radiographic imaging.[3] It is considered pharmacologically inert, with its effect being primarily physical.[3]

Upon intravascular administration, this compound is rapidly distributed in the intravascular and interstitial spaces.[5] It exhibits minimal binding to plasma proteins.[3] The compound is not metabolized in the body and is rapidly excreted unchanged, primarily through glomerular filtration by the kidneys.[1][5] This rapid renal clearance contributes to its relatively short biological half-life.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the properties and effects of this compound. Below are summaries of methodologies that can be adapted for laboratory use.

In Vitro Cytotoxicity Assay

A study investigating the cytotoxic effects of ioxitalamate on human nucleus pulposus (NP) cells provides a framework for in vitro toxicity assessment.[8]

-

Cell Culture: Human NP cells are isolated and cultured in three-dimensional alginate beads.[8]

-

Treatment: Cells are exposed to varying concentrations of ioxitalamate (e.g., 0.001, 0.1, 10, and 100 mg/mL) for different time intervals (e.g., 1, 2, or 3 days).[8]

-

Viability Assessment: Cell viability can be determined using a trypan blue exclusion assay.[8]

-

Apoptosis and Necrosis Analysis: Flow cytometry using Annexin V and propidium iodide staining can be employed to differentiate between live, apoptotic, and necrotic cells.[8] Immunostaining of the 3D alginate beads can also be used for this purpose.[8]

In Vivo Evaluation in Animal Models

Preclinical evaluation in animal models is essential to understand the pharmacokinetics and safety profile of this compound.

-

Administration: this compound is administered to animal models, such as rats, typically via intravenous injection.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to determine the plasma concentration of the compound. The plasma half-life and clearance rate can then be calculated.[3]

-

Toxicity Studies: Acute toxicity can be assessed by determining the LD50 value following oral or intravenous administration in animals like mice.[3] To evaluate nephrotoxicity, serum urea and creatinine levels are measured before and after administration of this compound.[3]

-

Excretion Analysis: Urine is collected over a 24-hour period to quantify the amount of excreted this compound, providing insight into the extent of renal clearance.[3]

The following diagram outlines a general workflow for the in vivo assessment of this compound.

Caption: A general workflow for the in vivo evaluation of this compound in an animal model.

References

- 1. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound as Ionic X-ray Contrast Agent [chinjmap.com]

- 7. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]

- 8. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Ioxitalamic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of ioxitalamic acid, a widely used iodinated contrast medium. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental protocols, and an understanding of the molecule's behavior in solution.

Introduction to this compound

This compound, with the chemical name 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is a first-generation ionic, high-osmolar contrast agent.[1][2] It is commonly used in its salt forms, primarily as meglumine ioxitalamate and sodium ioxitalamate, for various radiological procedures.[2] Understanding the solubility and stability of this compound solutions is critical for ensuring the safety, efficacy, and quality of contrast media formulations.

Solubility of this compound

This compound is characterized as a water-soluble compound.[3][4] Its solubility is a key factor in the formulation of injectable and oral contrast media. For parenteral applications, it is often formulated with meglumine, an organic base, to enhance its aqueous solubility.[5]

Quantitative Solubility Data

Table 1: Solubility of this compound and its Meglumine Salt

| Compound/Formulation | Solvent System | Reported Solubility |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (clear solution)[3] |

| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (clear solution)[3] |

| Meglumine | Water | Freely soluble[6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[7][8][9] This method measures the concentration of the dissolved compound in a saturated solution at a specific temperature.

Materials:

-

This compound powder

-

Purified water (or other solvent/buffer of interest)

-

Constant temperature shaker bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature shaker bath and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any undissolved solid particles.

-

Dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

If using buffered solutions, measure the pH of the saturated solution.[10]

Stability of this compound Solutions

The stability of this compound solutions is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compound solutions are known to be sensitive to light.

Storage and Handling Recommendations

To maintain the integrity of this compound solutions, the following storage conditions are recommended:

-

Temperature: Store at controlled room temperature. Specific commercial formulations may have different storage requirements.

-

Light: Protect from light.[3]

-

Freezing: Avoid freezing, as it may cause crystallization. If crystals form, they can be redissolved by bringing the solution to room temperature with intermittent shaking.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[11][12][13][14][15][16] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat as required | Hydrolysis of the amide linkages. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat as required | Hydrolysis of the amide linkages. |

| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the aromatic ring or side chains. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) or solution at elevated temperature | General decomposition. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | De-iodination, other light-induced reactions. |

Experimental Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.

Materials:

-

This compound solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in water or an appropriate solvent.

-

Acid Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature for a specified period.

-

Oxidative Degradation: Add H₂O₂ to the drug solution to a final concentration of 3%. Store at room temperature for a specified period.

-

Thermal Degradation: Store the drug solution in an oven at an elevated temperature (e.g., 60°C) for a specified period.

-

Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect and quantify any degradation products.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Signaling Pathway for Forced Degradation Studies

Caption: Potential degradation pathways of this compound under various stress conditions.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound solutions. While this compound is known to be water-soluble, particularly as its meglumine salt, more comprehensive quantitative data would be beneficial for advanced formulation development. The stability of this compound is influenced by factors such as light, and forced degradation studies are crucial for understanding its degradation profile. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the solubility and stability of this important contrast agent. The visualizations included serve to clarify the experimental workflows and potential degradation pathways.

References

- 1. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Meglumine - Actylis Lab Solutions [actylislab.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 8. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scispace.com [scispace.com]

- 16. rjptonline.org [rjptonline.org]

Ioxitalamic Acid (CAS: 28179-44-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid, identified by the CAS number 28179-44-4, is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolar contrast medium for radiographic imaging.[1][2] Its primary function in medical diagnostics is to enhance the visibility of internal body structures during X-ray and computed tomography (CT) scans. This is achieved through the high atomic number of the iodine atoms in its structure, which effectively attenuates X-rays. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and the cellular signaling pathways implicated in its use, particularly in the context of contrast-induced nephrotoxicity (CIN).

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28179-44-4 | [3][4] |

| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | [3][4] |

| Molecular Weight | 643.94 g/mol | [3][4] |

| IUPAC Name | 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | [4] |

| Melting Point | 349 °C | [5] |

| Solubility | Water soluble | [1][3][6] |

| Appearance | White to off-white crystalline powder |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species/System | Reference |

| LD50 (Oral) | > 5 g/kg | Mice | [3] |

| IC50 | ~30 mg/mL | HK-2 cells (in vitro) | [3] |

| Protein Binding | < 5% | [3] | |

| Renal Excretion | > 80% within 24 hours | [3] | |

| Plasma Half-life | < 2 hours | Rats | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and quality control analysis of this compound are crucial for research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from methyl 5-nitroisophthalate.[7] The following protocol is a general outline based on reported methods.[7][8]

Step 1: Amidation

-

Methyl 5-nitroisophthalate is reacted with ethanolamine in a suitable solvent to form the corresponding amide.

Step 2: Catalytic Reduction

-

The nitro group of the resulting amide is reduced to an amino group via catalytic hydrogenation. A common catalyst for this reaction is palladium on carbon (Pd/C).[7]

-

Procedure: The nitro-amide is dissolved in a suitable solvent (e.g., aqueous sodium hydroxide solution) and subjected to a hydrogen atmosphere in the presence of the Pd/C catalyst. The reaction is typically carried out at an elevated temperature (e.g., 75°C) until completion.[7]

Step 3: Iodination

-

The aromatic ring is tri-iodinated at positions 2, 4, and 6 using an iodinating agent such as iodine monochloride (ICl).[7]

-

Procedure: The amino-diamide from the previous step is dissolved in a suitable solvent (e.g., aqueous sodium chloride solution), and a solution of iodine monochloride is added. The reaction is heated (e.g., to 80°C) for a period of time to ensure complete iodination.[7] The product is then cooled and filtered.

Step 4: Acetylation

-

The amino group is acetylated using acetic anhydride to yield the final product, this compound.[7]

-

Procedure: The tri-iodinated intermediate is treated with acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction is heated (e.g., to 80°C).[7] After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is precipitated, purified by recrystallization, and dried.

Quality Control Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the quality control of this compound, ensuring its purity and identity.

-

Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD) and a mass spectrometer (MS).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

-

Standard Preparation: A reference standard of this compound with known purity is prepared in the same manner as the sample.

-

Detection:

-

UV Detection: The DAD is set to monitor the absorbance at the λmax of this compound.

-

MS Detection: The mass spectrometer is operated in either positive or negative ion mode to confirm the molecular weight of the analyte.

-

-

System Suitability: Before sample analysis, the chromatographic system is evaluated for its performance by injecting a standard solution multiple times. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area are assessed to ensure the system is suitable for the analysis.

-

Quantification: The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.

Signaling Pathways and Mechanisms of Action

While this compound is considered pharmacologically inert, its administration, particularly in high doses or in patients with pre-existing renal conditions, can lead to contrast-induced nephrotoxicity (CIN). The pathogenesis of CIN is multifactorial and involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9][10] Key signaling pathways implicated in this process are the SIRT1 and Nrf2 pathways.

Contrast-Induced Nephrotoxicity and ROS Production

The administration of iodinated contrast media like this compound can lead to renal vasoconstriction and direct tubular toxicity, both of which contribute to renal hypoxia.[10] This hypoxic environment promotes the generation of ROS, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis and necrosis of renal tubular cells.[9][11]

Role of the SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity.[12][13] In the context of CIN, oxidative stress can lead to a downregulation of SIRT1. Activation of SIRT1 has been shown to be protective against CIN by deacetylating and activating downstream targets such as PGC-1α and FOXO1, which in turn upregulate antioxidant enzymes and promote mitochondrial biogenesis, thereby mitigating oxidative damage.[12][14][15][16]

Role of the Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under conditions of oxidative stress induced by this compound, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), which helps to counteract the damaging effects of ROS and protect renal cells.[19][20][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [medbox.iiab.me]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]

- 8. Synthesis of this compound as Ionic X-ray Contrast Agent [chinjmap.com]

- 9. Reactive oxygen species and the pathogenesis of radiocontrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Reactive Oxygen Species in Pathogenesis of Radiocontrast-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutraceutical activation of Sirt1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]